1-N-(3-aminopropyl)-4-nitrobenzene-1,3-diamine
Overview
Description
1-N-(3-aminopropyl)-4-nitrobenzene-1,3-diamine is an organic compound that features both amino and nitro functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both electron-donating and electron-withdrawing groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(3-aminopropyl)-4-nitrobenzene-1,3-diamine typically involves the nitration of a benzene derivative followed by the introduction of the aminopropyl group. One common method involves the nitration of 1,3-diaminobenzene to introduce the nitro group at the para position. This is followed by the reaction with 3-aminopropylamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-N-(3-aminopropyl)-4-nitrobenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-N-(3-aminopropyl)-4-aminobenzene-1,3-diamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-N-(3-aminopropyl)-4-nitrobenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-N-(3-aminopropyl)-4-nitrobenzene-1,3-diamine involves its interaction with molecular targets through its amino and nitro groups. These functional groups can form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules. The pathways involved may include inhibition of enzymes, disruption of cellular membranes, or interference with DNA replication and repair processes.
Comparison with Similar Compounds
Similar Compounds
1-N-(3-aminopropyl)-4-aminobenzene-1,3-diamine: Similar structure but lacks the nitro group.
1-N-(3-aminopropyl)-4-nitrobenzene-1,2-diamine: Similar structure but with the amino groups in different positions.
1-N-(3-aminopropyl)-4-nitrobenzene-1,4-diamine: Similar structure but with the amino groups in different positions.
Uniqueness
1-N-(3-aminopropyl)-4-nitrobenzene-1,3-diamine is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interaction with other molecules. The combination of electron-donating amino groups and an electron-withdrawing nitro group in the same molecule provides a unique balance of reactivity that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
1-N-(3-aminopropyl)-4-nitrobenzene-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-4-1-5-12-7-2-3-9(13(14)15)8(11)6-7/h2-3,6,12H,1,4-5,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHYYQOZCPCLPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCCCN)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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